molecular formula C21H25NO4 B1598170 (+/-)-3-(Boc-amino)-4-(4-biphenylyl)butyric acid CAS No. 683219-74-1

(+/-)-3-(Boc-amino)-4-(4-biphenylyl)butyric acid

Cat. No.: B1598170
CAS No.: 683219-74-1
M. Wt: 355.4 g/mol
InChI Key: SHRZMJHRBQEGBC-UHFFFAOYSA-N
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Description

(+/-)-3-(Boc-amino)-4-(4-biphenylyl)butyric acid is a compound that features a tert-butyloxycarbonyl (Boc) protected amino group and a biphenyl moiety

Preparation Methods

The synthesis of (+/-)-3-(Boc-amino)-4-(4-biphenylyl)butyric acid typically involves the protection of the amino group with a Boc group, followed by the introduction of the biphenyl moiety. The reaction conditions often include the use of coupling reagents and solvents such as acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). Industrial production methods may involve the use of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids .

Chemical Reactions Analysis

(+/-)-3-(Boc-amino)-4-(4-biphenylyl)butyric acid can undergo various chemical reactions, including:

Common reagents for these reactions include strong acids or bases for hydrolysis, electrophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(+/-)-3-(Boc-amino)-4-(4-biphenylyl)butyric acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (+/-)-3-(Boc-amino)-4-(4-biphenylyl)butyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed to expose the amino group, which can then participate in various biochemical pathways. The biphenyl moiety may interact with hydrophobic pockets in proteins, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to (+/-)-3-(Boc-amino)-4-(4-biphenylyl)butyric acid include other Boc-protected amino acids and biphenyl-containing molecules. For example:

The uniqueness of this compound lies in its combination of a Boc-protected amino group and a biphenyl moiety, which provides distinct chemical and biological properties.

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(4-phenylphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-21(2,3)26-20(25)22-18(14-19(23)24)13-15-9-11-17(12-10-15)16-7-5-4-6-8-16/h4-12,18H,13-14H2,1-3H3,(H,22,25)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHRZMJHRBQEGBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC=CC=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30394545
Record name AG-G-62119
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

683219-74-1
Record name β-[[(1,1-Dimethylethoxy)carbonyl]amino][1,1′-biphenyl]-4-butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=683219-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AG-G-62119
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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